

ONO-8713 solubility in DMSO and other solvents

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Compound of Interest		
Compound Name:	ONO-8713	
Cat. No.:	B538136	Get Quote

Application Notes and Protocols for ONO-8713

For Researchers, Scientists, and Drug Development Professionals

Abstract

ONO-8713 is a potent and selective antagonist of the prostaglandin E receptor 1 (EP1). As a crucial tool in studying the physiological and pathological roles of the PGE2-EP1 signaling pathway, understanding its solubility and proper handling is paramount for reproducible experimental outcomes. These application notes provide detailed information on the solubility of **ONO-8713** in various solvents, protocols for the preparation of stock solutions, and a comprehensive in vitro experimental protocol for assessing its antagonist activity.

Chemical Information

Property	Value
IUPAC Name	4-{(E)-2-[4-({[2-(furan-2-ylsulfonyl-isobutyl-amino)-5- (trifluoromethyl)phenyl]oxy}methyl)phenyl]ethen yl}benzoic acid
Molecular Formula	C ₂₅ H ₂ 4F ₃ NO ₆ S
Molecular Weight	523.52 g/mol
CAS Number	209686-45-3



Solubility Data

The solubility of **ONO-8713** is critical for the design of both in vitro and in vivo studies. The following table summarizes the known solubility of **ONO-8713** in common laboratory solvents. It is always recommended to perform a small-scale solubility test before preparing large batches of stock solutions.

Solvent	Solubility	Concentration (at MW 523.52)
DMSO	≥ 10 mg/mL	≥ 19.1 mM
Ethanol	Soluble	Data not readily available
Water	Insoluble	-

Note: For aqueous buffers, it is recommended to first dissolve **ONO-8713** in DMSO and then dilute the stock solution with the aqueous buffer of choice. Avoid storing aqueous solutions for extended periods.

Preparation of Stock Solutions Materials

- **ONO-8713** powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- · Sterile, amber vials or microcentrifuge tubes
- Calibrated pipettes
- Vortex mixer

Protocol for a 10 mM DMSO Stock Solution

 Equilibrate the ONO-8713 vial to room temperature before opening to prevent moisture condensation.

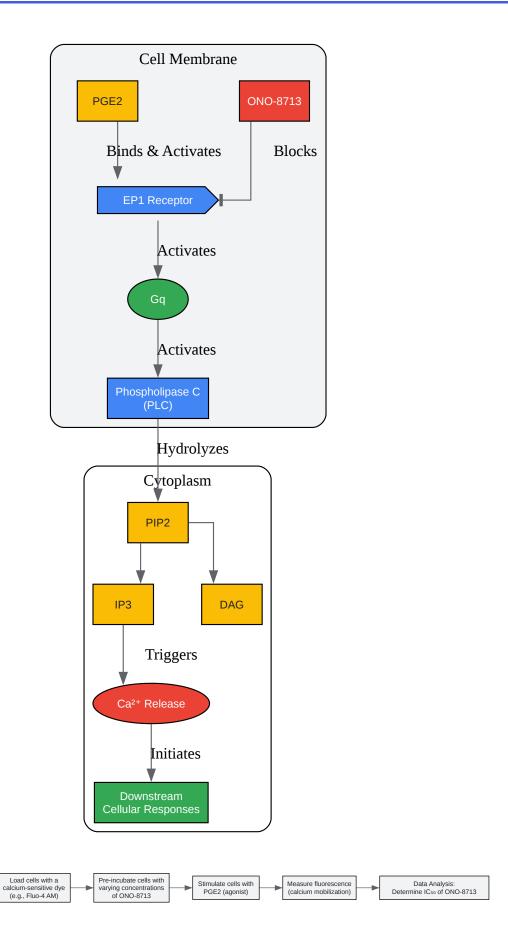


- Weigh out the desired amount of **ONO-8713** powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.24 mg of **ONO-8713**.
- Add the appropriate volume of DMSO to the vial containing the ONO-8713 powder. For 5.24 mg, add 1 mL of DMSO.
- Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) can aid in dissolution.
- Aliquot the stock solution into smaller volumes in amber vials to avoid repeated freeze-thaw cycles.
- Store the stock solution at -20°C for short-term storage (weeks to months) or at -80°C for long-term storage (months to years).

ONO-8713 Signaling Pathway

ONO-8713 acts as an antagonist to the EP1 receptor, which is a G-protein coupled receptor (GPCR). The binding of the endogenous ligand, prostaglandin E2 (PGE2), to the EP1 receptor initiates a signaling cascade through the Gq alpha subunit. This activates Phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm. The increase in intracellular calcium concentration activates various downstream cellular responses. **ONO-8713** blocks this pathway by preventing the initial binding of PGE2 to the EP1 receptor.





Seed EP1-expressing cells in a 96-well plate



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